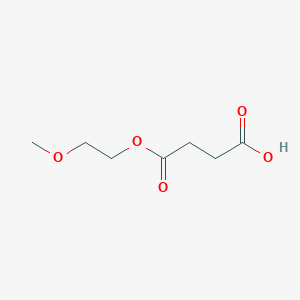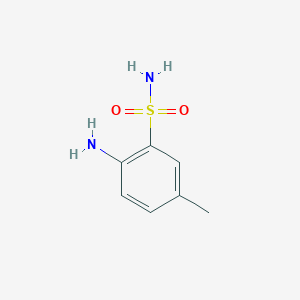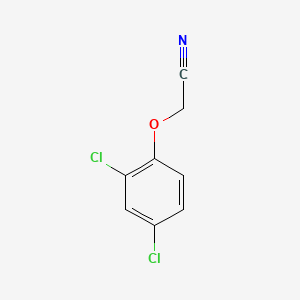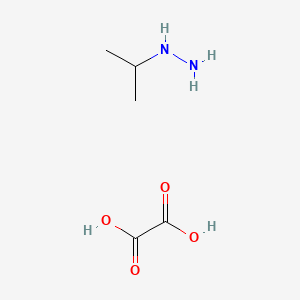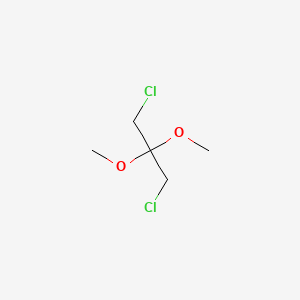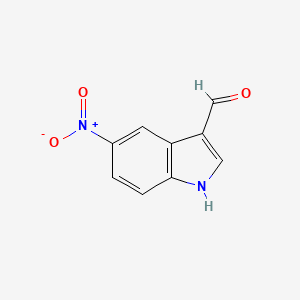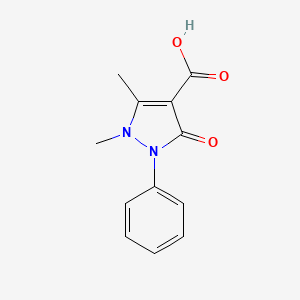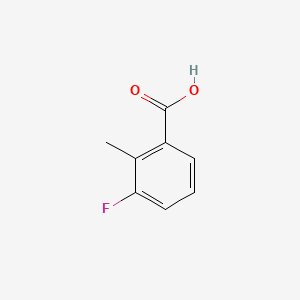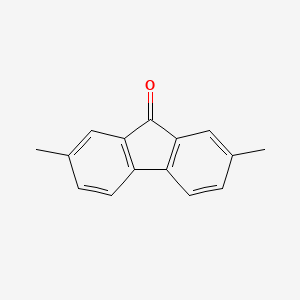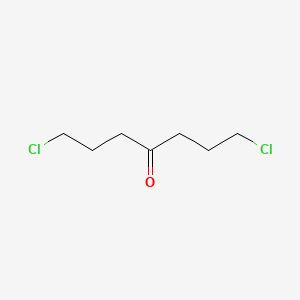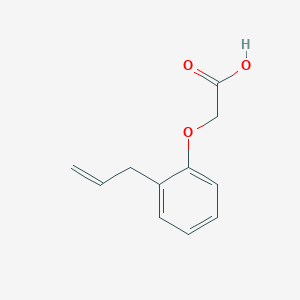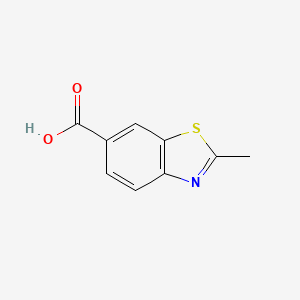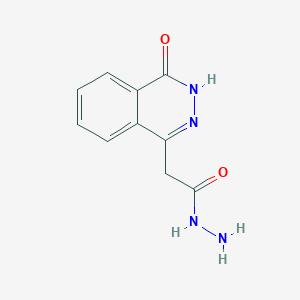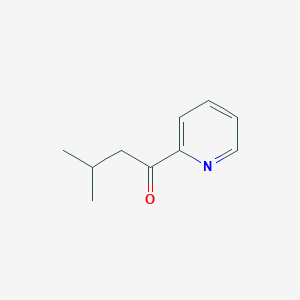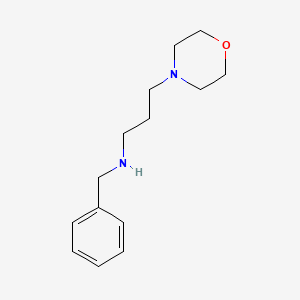
Benzyl-(3-morpholin-4-yl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine-containing compounds typically involves the condensation of morpholine with other chemical entities. For instance, the synthesis of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol involves the reaction of 4-(2-aminoethyl)morpholine with 2,3-dihydroxybenzaldehyde . Similarly, other compounds such as 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide are synthesized through amination and cyclization reactions starting from difluorobenzonitrile . These methods highlight the reactivity of morpholine and its utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structures of morpholine-containing compounds are often determined using crystallographic methods. For example, the crystal structure of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol was solved by direct methods and refined by full-matrix least squares, revealing that it crystallizes in the monoclinic space group P21/n . The crystal structures of other related compounds also belong to the monoclinic system, indicating a commonality in the crystalline forms of these molecules .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives can be influenced by intramolecular hydrogen bonding and the presence of different functional groups. The Schiff base ligand in the first paper demonstrates the importance of intramolecular hydrogen bonding on the tautomeric properties of the compound . The antitumor activities of some morpholine derivatives suggest that these compounds can interact with biological targets, potentially through chemical reactions that inhibit cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be deduced from their molecular structures and spectral data. For instance, the compound 1-(morpholin-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was characterized by IR, 1H-NMR, and 13C-NMR spectral data, and its properties were calculated theoretically using computational methods . The crystal structure and spectral analysis of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione provide insights into its conformation and hydrogen bonding interactions, which are crucial for understanding its physical behavior .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-3,5-6,15H,4,7-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYUJZFLWMNJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276843 |
Source


|
| Record name | Benzyl-(3-morpholin-4-yl-propyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(3-morpholin-4-yl-propyl)-amine | |
CAS RN |
2038-06-4 |
Source


|
| Record name | Benzyl-(3-morpholin-4-yl-propyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

